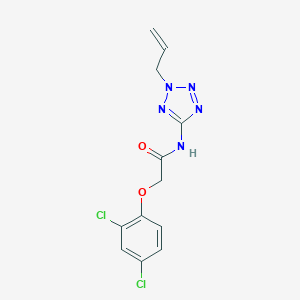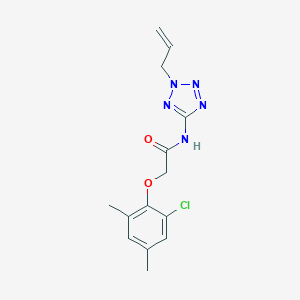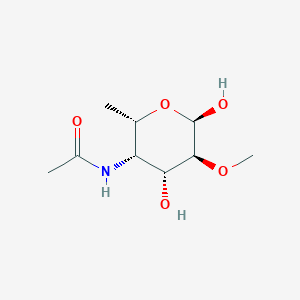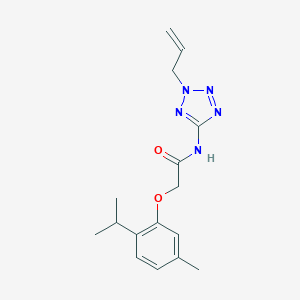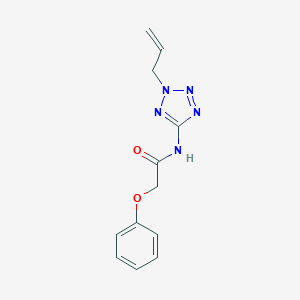
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide, also known as ATA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATA belongs to the class of tetrazole-based compounds and is known for its diverse biological activities.
作用機序
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide is not fully understood, but it is known to act on various molecular targets, including the NF-κB pathway, ROS production, and cell cycle regulation. This compound has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. This compound also reduces ROS production, which is involved in the pathogenesis of various diseases, including cancer and cardiovascular diseases. This compound has been shown to arrest the cell cycle at the G2/M phase, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. This compound has been shown to reduce oxidative stress and inflammation in various cell types, including cancer cells, endothelial cells, and neurons. This compound also exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, this compound has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
実験室実験の利点と制限
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is stable under various storage conditions and is soluble in various solvents, which makes it easy to handle in lab experiments. This compound also exhibits low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, this compound has some limitations for lab experiments, including its limited availability, high cost, and lack of standardized protocols for its use.
将来の方向性
There are several future directions for N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide research, including the development of novel this compound derivatives with improved efficacy and reduced toxicity. The use of this compound in combination with other drugs for the treatment of various diseases is also an area of interest. The development of standardized protocols for the use of this compound in lab experiments and clinical trials is also needed. Furthermore, the elucidation of the molecular targets and signaling pathways involved in the mechanism of action of this compound is an area of ongoing research.
合成法
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide can be synthesized using various methods, including the reaction of phenoxyacetic acid with allylamine, followed by reaction with hydrazine hydrate and sodium nitrite. Another method involves the reaction of 2-phenoxyacetic acid with hydrazine hydrate and sodium nitrite, followed by reaction with allyl bromide. The purity and yield of this compound can be improved through various purification methods, including recrystallization, column chromatography, and HPLC.
科学的研究の応用
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, cardiovascular diseases, and neurological disorders. This compound has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound also exhibits anti-inflammatory activity by suppressing the production of inflammatory cytokines and inhibiting the activation of NF-κB. In addition, this compound has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. This compound also exhibits neuroprotective activity by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C12H13N5O2 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC名 |
2-phenoxy-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H13N5O2/c1-2-8-17-15-12(14-16-17)13-11(18)9-19-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,15,18) |
InChIキー |
AAMGCISFLBHRAR-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)COC2=CC=CC=C2 |
正規SMILES |
C=CCN1N=C(N=N1)NC(=O)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)

